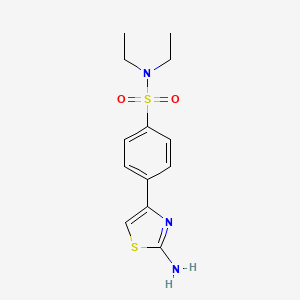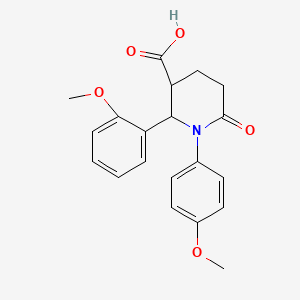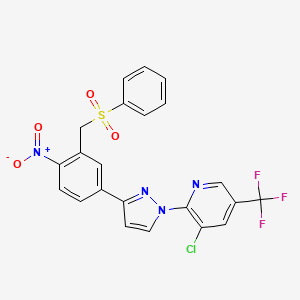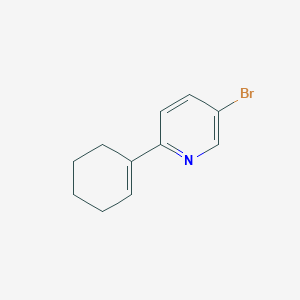
5-Bromo-2-(cyclohex-1-en-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is an organic compound with the molecular formula C11H12BrN and a molecular weight of 238.13 g/mol It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a cyclohexenyl group is attached at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine typically involves the bromination of 2-(cyclohex-1-en-1-yl)pyridine. One common method is the reaction of 2-(cyclohex-1-en-1-yl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclohex-1-en-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The cyclohexenyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The compound can undergo reduction reactions to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include 2-(cyclohex-1-en-1-yl)pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include cyclohexenone or cyclohexanol derivatives.
Reduction Reactions: Products include cyclohexylpyridine derivatives.
Scientific Research Applications
5-Bromo-2-(cyclohex-1-en-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the cyclohexenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-1-en-1-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-(phenyl)pyridine: Has a phenyl group instead of a cyclohexenyl group, leading to different steric and electronic properties.
5-Bromo-2-(cyclohexyl)pyridine: The cyclohexyl group is fully saturated, affecting its reactivity and interactions compared to the cyclohexenyl group.
Uniqueness
5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is unique due to the presence of both a bromine atom and a cyclohexenyl group. This combination allows for diverse chemical reactivity and potential applications in various fields. The bromine atom facilitates substitution reactions, while the cyclohexenyl group provides a hydrophobic moiety that can interact with biological targets.
Properties
IUPAC Name |
5-bromo-2-(cyclohexen-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRYHFFMYKAAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)
![N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2663752.png)
![N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2663753.png)
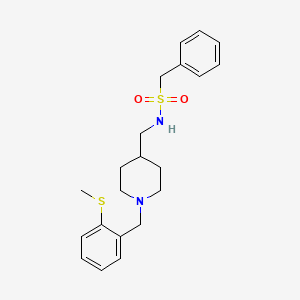

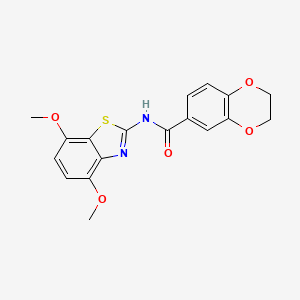
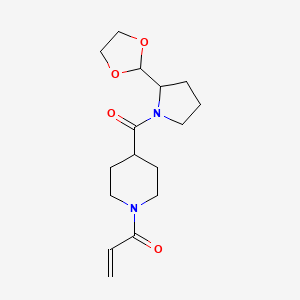
![N,N-diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2663762.png)
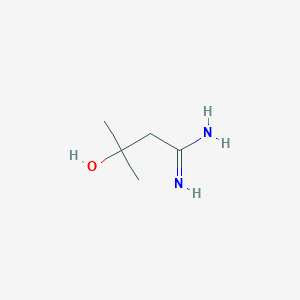
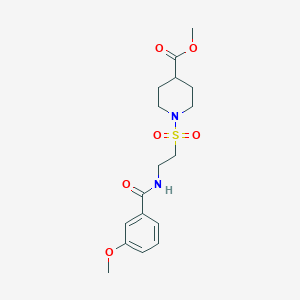
![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)
